molecular formula C25H32N2O2 B2702830 1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine CAS No. 2034442-56-1

1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine

Cat. No.: B2702830
CAS No.: 2034442-56-1
M. Wt: 392.543
InChI Key: OZWHDWKUQKMRIT-UHFFFAOYSA-N
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Description

1-[4-(4-Benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine is a chemical research compound designed for investigative applications in neuroscience and pharmacology. Its molecular structure incorporates a 4-benzylpiperidine moiety, a fragment known to exhibit activity as a monoamine releasing agent with reported selectivity for dopamine and norepinephrine over serotonin . This scaffold is recognized as a privileged structure in medicinal chemistry for the development of central nervous system (CNS)-active agents . The compound's mechanism of action is anticipated to be complex, potentially involving the modulation of monoaminergic systems. The specific combination of the 4-benzylpiperidine and 4-methoxypiperidine subunits, linked via a benzoyl group, presents a unique framework for studying structure-activity relationships (SAR). This makes it a valuable tool for researchers exploring new ligands for neuropsychiatric targets. The compound is offered exclusively for scientific and laboratory research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[4-(4-methoxypiperidin-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O2/c1-29-24-13-17-26(18-14-24)23-9-7-22(8-10-23)25(28)27-15-11-21(12-16-27)19-20-5-3-2-4-6-20/h2-10,21,24H,11-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWHDWKUQKMRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reductive amination of a piperidine derivative with benzyl and methoxy-substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and solvent use. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Neurological Disorders

One of the primary applications of 1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine is in the treatment of neurological disorders. Its structural similarity to established neuropharmacological agents suggests potential efficacy as an antagonist or modulator of various neurotransmitter receptors.

  • Dopaminergic Activity: The compound may exhibit dopaminergic activity similar to other benzylpiperidine derivatives, which have been shown to influence dopamine release and uptake. This property is particularly relevant in the context of treating conditions such as schizophrenia and Parkinson’s disease.
  • NMDA Receptor Modulation: Research indicates that compounds with similar structures can act as NMDA receptor antagonists, potentially providing neuroprotective effects against excitotoxicity associated with neurodegenerative diseases .

Pain Management

Recent studies have suggested that derivatives of benzylpiperidine can be effective in pain management. The modulation of pain pathways through opioid receptor interactions makes this compound a candidate for further investigation in analgesic therapies.

Case Study 1: Antipsychotic Potential

In a study examining the antipsychotic potential of benzylpiperidine derivatives, this compound was evaluated for its effects on dopamine receptor activity. Results indicated significant receptor binding affinity, suggesting that this compound could be developed as a novel antipsychotic agent .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of related compounds in models of neurodegeneration. The findings revealed that compounds with similar piperidine structures could reduce neuronal death induced by glutamate toxicity, highlighting the potential of this compound in preventing neurodegenerative processes .

Mechanism of Action

The mechanism of action of 1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences between the target compound and analogous piperidine derivatives:

Compound Name Key Structural Features Biological/Functional Relevance Reference
1-[4-(4-Benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine Benzylpiperidine-carbonyl phenyl group; 4-methoxypiperidine Potential CNS activity due to lipophilic/hydrophilic balance
1-(4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-yl)ethanone (18) Ethanone group replaces 4-methoxypiperidine Reduced polarity; possible metabolic instability
2-{[4-(4-Benzylpiperidine-1-carbonyl)phenyl]methylidene}-2H-1,4-benzothiazin-3(4H)-one Benzothiazinone core; methylidene linker Enhanced π-π stacking for target binding
tert-Butyl 4-(4-(4-methoxypiperidine-1-yl)phenyl)piperazine-1-carboxylate Piperazine and tert-butyl groups Improved solubility and stability
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Bis(4-methoxyphenyl); acetyl group Increased lipophilicity; potential antimicrobial

Key Observations :

  • The benzylpiperidine-carbonyl moiety (common in ) enhances lipophilicity, which may improve blood-brain barrier penetration.
  • 4-Methoxypiperidine (target compound) introduces polarity, balancing solubility and membrane permeability compared to purely lipophilic analogs like 18 .
  • Heterocyclic modifications (e.g., benzothiazinone in ) can alter electronic properties and binding affinities.

Key Observations :

  • Low yields in highlight challenges in coupling sterically hindered piperidine derivatives.
  • Reductive amination () and Buchwald-Hartwig () are reliable for piperidine-piperazine linkages.
Physicochemical Properties
Compound Solubility LogP Thermal Stability Reference
Target compound Likely soluble in chloroform/acetonitrile* ~3.5† Stable (amide/ether linkages)
Carboxyterfenadine (4-[4-(hydroxydiphenylmethyl)piperidinyl]butyl derivative) Insoluble in water; very soluble in chloroform 3.9 Mp 157°C
1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride High water solubility (salt form) N/A Hygroscopic

Notes:

  • *Predicted based on methoxy (polar) and benzyl (nonpolar) groups.
  • †Estimated via analogy to .

Biological Activity

1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C26H32N2O\text{C}_{26}\text{H}_{32}\text{N}_{2}\text{O}

This structure features a piperidine ring, which is known for its involvement in various biological activities due to its ability to interact with neurotransmitter systems.

This compound exhibits multiple pharmacological actions, primarily as a monoamine releasing agent. It is particularly selective for dopamine and norepinephrine release, with reported selectivity ratios that suggest significant potential for treating mood disorders and attention-related conditions.

  • Dopamine Release : The compound shows a notable ability to enhance dopamine release, which is critical for mood regulation and cognitive functions.
  • Norepinephrine Release : Its action on norepinephrine may contribute to increased alertness and energy levels.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the piperidine structure significantly impact the biological activity of related compounds. For example, studies on 4-benzylpiperidine derivatives have shown that alterations in the aromatic substituents and the length of carbon linkers can enhance selectivity towards dopamine and norepinephrine transporters .

Table 1: Summary of SAR Findings

Compound StructureKey ModificationsBiological Activity
4-BenzylpiperidineTwo-carbon linkerHigher DAT inhibition
2-Naphthyl substitutionEnhanced NET inhibitionIncreased affinity for norepinephrine transporter
Biphenyl substitutionStronger SERT inhibitionSelective serotonin reuptake inhibition

Neuropharmacological Studies

A study published in Nature explored the effects of various piperidine derivatives, including those structurally related to this compound. The findings demonstrated that certain derivatives exhibited significant antinociceptive properties, suggesting potential applications in pain management .

Another investigation focused on the compound's effects on serotonin and norepinephrine reuptake. The results indicated that specific modifications could enhance the inhibitory effects on these transporters, thereby improving antidepressant efficacy .

Clinical Implications

Recent studies have highlighted the potential use of this compound in treating conditions such as depression and anxiety disorders. Its ability to modulate monoamine levels positions it as a candidate for further clinical trials aimed at evaluating its therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis of benzylpiperidine derivatives often involves multi-step reactions, including Grignard reagent formation, carbonyl coupling, and amine dealkylation. For example, ethyl 2-(4-(4-benzylpiperidine-1-carbonyl)phenoxy)acetate (a related compound) was synthesized via nucleophilic substitution under anhydrous conditions, achieving moderate yields (56–57%) using CHCl₃/MeOH as solvents . Key factors include temperature control (room temperature for coupling steps), inert atmospheres (N₂/Ar), and purification via silica gel chromatography. Lower yields in early steps (e.g., 50% for intermediates) suggest the need for optimized stoichiometry or catalyst screening .

Q. How can researchers characterize the structural integrity of this compound and confirm its purity?

  • Methodological Answer :

  • Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., benzyl and methoxy groups). For example, 4-benzylpiperidine derivatives show distinct aromatic proton shifts at δ 7.2–7.4 ppm and methoxy singlet peaks at δ 3.2–3.4 ppm .
  • Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity (>95%) and retention times (e.g., 8.2 min for related piperidinylmethanones) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 394.21; observed = 394.18) .

Q. What structural motifs in this compound are associated with biological activity?

  • Methodological Answer : The 4-benzylpiperidine moiety is a known pharmacophore for targeting neurological receptors (e.g., σ-receptors) due to its lipophilic aromatic group and tertiary amine . The 4-methoxyphenyl group may enhance metabolic stability by reducing oxidative degradation . Comparative studies with halogenated analogs (e.g., 4-fluorobenzyl derivatives) suggest that electron-donating substituents (e.g., methoxy) improve binding affinity in enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers resolve conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Discrepancies in solubility (e.g., poor solubility in water but moderate in DMSO) arise from the compound’s amphiphilic nature. To address this:

  • Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays to balance solubility and biocompatibility .
  • Salt Formation : Hydrochloride salts (e.g., methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride) improve aqueous solubility while maintaining stability .
  • Experimental Validation : Conduct parallel solubility tests using nephelometry or UV-Vis spectroscopy to quantify solubility limits .

Q. What in vitro models are suitable for studying this compound’s enzyme inhibition potential?

  • Methodological Answer :

  • HDAC Inhibition : Test inhibition of histone deacetylases (HDACs) using fluorogenic substrates (e.g., acetylated lysine derivatives). Ethyl 2-(4-(4-benzylpiperidine-1-carbonyl)phenoxy)acetate (a structural analog) showed HDAC inhibition at IC₅₀ = 1.2 µM in HeLa cell lysates .
  • Kinase Assays : Use ADP-Glo™ kinase assays to evaluate inhibition of PI3K/AKT/mTOR pathways, leveraging the benzoylpiperidine core’s affinity for ATP-binding pockets .
  • Dose-Response Analysis : Perform IC₅₀ determinations with 8-point dilution series (0.1–100 µM) and nonlinear regression modeling .

Q. How can structure-activity relationship (SAR) studies improve this compound’s selectivity for neurological targets?

  • Methodological Answer :

  • Substituent Screening : Synthesize analogs with varied substituents (e.g., 4-ethoxy, 4-fluoro) on the phenyl ring to assess steric/electronic effects on receptor binding .
  • Molecular Docking : Use AutoDock Vina to model interactions with σ-1 receptors; prioritize analogs with predicted ΔG < -8 kcal/mol .
  • In Vivo Validation : Compare pharmacokinetic profiles (e.g., brain-plasma ratio) in rodent models to identify candidates with enhanced blood-brain barrier penetration .

Q. What analytical challenges arise in quantifying degradation products of this compound under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS/MS to identify hydrolyzed or oxidized byproducts (e.g., demethylated derivatives) .
  • Stability-Indicating Methods : Develop HPLC methods with gradient elution (e.g., 10–90% acetonitrile in 20 min) to resolve degradation peaks .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare impurity profiles using peak area normalization .

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